molecular formula C5H8N2O2 B1497598 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one CAS No. 55375-87-6

5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one

Cat. No.: B1497598
CAS No.: 55375-87-6
M. Wt: 128.13 g/mol
InChI Key: HEZFWGBIUWUHAG-UHFFFAOYSA-N
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Description

5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one (CAS 55375-87-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol, this chemical belongs to the 1,2,4-oxadiazole family, a class of heterocyclic compounds recognized in scientific literature as potential pharmacological agents . As a functionalized heterocycle, it serves as a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel molecules with potential biological activity. The compound features an isopropyl substituent, which can influence its lipophilicity and steric properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this and related oxadiazole scaffolds to explore a wide range of therapeutic targets. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use.

Properties

IUPAC Name

5-propan-2-yl-1,2,4-oxadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)7-9-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZFWGBIUWUHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652129
Record name 5-(Propan-2-yl)-1,2,4-oxadiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55375-87-6
Record name 5-(Propan-2-yl)-1,2,4-oxadiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one, also known by its CAS number 55375-87-6, is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure that contributes to its biological activity. The presence of the isopropyl group at the 5-position enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activity of this compound has been explored in various studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that certain oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has been reported to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and melanoma cells (MEL-8), with IC50 values indicating potent activity .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
MEL-82.41Apoptotic pathway modulation

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction : Flow cytometry assays reveal that the compound triggers apoptotic pathways in treated cancer cells. Increased levels of p53 and cleaved caspase-3 were observed, indicating activation of the apoptotic cascade .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of various oxadiazole derivatives on MCF-7 cells. The results indicated that compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Efficacy : Another study investigated the in vivo effects of related oxadiazole compounds on tumor growth in mouse models. The results suggested that these compounds significantly reduced tumor size and metastasis without notable toxicity .

Additional Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been reported to possess:

  • Antimicrobial Activity : Some studies indicate potential efficacy against bacterial strains.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in cellular models.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 5-position substitution on the 1,2,4-oxadiazol-3(2H)-one ring significantly influences physicochemical properties. Key comparisons include:

Compound Substituent Molecular Weight logP<sup>calc</sup> ΔcH°solid (kJ/mol) Source
5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one Isopropyl (C3H7) 156.15 ~1.2 (estimated) N/A N/A
5-Phenyl-1,2,4-oxadiazol-3(2H)-one Phenyl (C6H5) 176.17 0.548 -4001.20 ± 5.90
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one Pyridinyl (C5H4N) 177.16 ~0.9 (estimated) N/A
5-(Trifluoroethoxy)-1,3,4-oxadiazol-2(3H)-one CF3CH2O 224.13 ~2.1 (estimated) N/A
  • Key Observations: The isopropyl group in the target compound enhances lipophilicity (logP ~1.2) compared to phenyl (logP 0.55) but less than trifluoroethoxy (logP ~2.1). Fluorinated groups (e.g., trifluoroethoxy) increase metabolic stability and membrane permeability .

Preparation Methods

Amidoxime and Ester Condensation in Aprotic Solvents

A recent study optimized the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives (closely related to oxadiazolones) via condensation of amidoximes with 2-halocarboxylates (esters) in the presence of strong bases such as potassium tert-butoxide (t-BuONa) in dimethyl sulfoxide (DMSO). The reaction proceeds at room temperature with stirring for 18 hours, followed by acidification to precipitate the product.

Entry Base Solvent Time (h) Yield (%)
9 t-BuONa DMSO 18 50
8 KOH DMSO 18 38
10 t-BuOK DMSO 18 32

The best yield (50%) was obtained using t-BuONa as the base, indicating the importance of base strength and steric effects in facilitating cyclization.

  • Procedure Summary:
    Amidoxime (2 mmol) is dissolved in DMSO, t-BuONa (4 mmol) is added rapidly at room temperature, stirred for 10 minutes, then methyl 2-chloroacetate (2.4 mmol) is added. The mixture is stirred for 18 hours, followed by acidification with 10% HCl to precipitate the product, which is then filtered and dried.

Synthetic Route via Tetrazole Rearrangement (Patent Method)

A patented industrial synthesis for related 5-alkyl-1,3,4-oxadiazole derivatives involves:

  • Preparation of 5-substituted tetrazole intermediates.
  • Selective acylation of the tetrazole nitrogen with monoalkyl oxalyl chloride.
  • Thermal rearrangement and ring closure to form the 5-alkyl-1,3,4-oxadiazole-2-carboxylate.

While this method is for 1,3,4-oxadiazoles, the concept of rearrangement and cyclization from tetrazole intermediates may inspire analogous approaches for 1,2,4-oxadiazoles. The method emphasizes safety, high yield, and scalability.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Amidoxime + 2-halocarboxylates in DMSO + t-BuONa Amidoxime, methyl 2-chloroacetate, t-BuONa, DMSO, RT, 18 h ~50 Mild conditions, simple workup Moderate yields, long reaction time
Ketone + Nitrile + Fe(NO3)3 Ketone, isobutyronitrile, Fe(NO3)3, acetonitrile, 18 h Up to 95 High yield, mild conditions Requires iron nitrate, substrate scope
Tetrazole rearrangement (patent) 5-substituted tetrazole, monoalkyl oxalyl chloride, heating High (not quantified) Industrial scale, safe, novel route Specific to 1,3,4-oxadiazoles, complex steps

Q & A

Q. What are the optimal synthetic routes for 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one, and how can purity be ensured?

Synthesis typically involves refluxing in organic solvents (e.g., triethyl orthoacetate) under controlled temperature and pH to maximize yield and minimize side reactions. Key steps include cyclization of precursor hydrazides with appropriate carbonyl derivatives. Purification via recrystallization or column chromatography is critical, with purity validated by HPLC or TLC. Reaction monitoring using FT-IR for intermediate functional groups (e.g., C=O, N-H) is recommended .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for resolving crystal packing and dihedral angles (e.g., planar oxadiazole rings with dihedral angles ~80° between substituents). Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR for confirming substituent positions and hydrogen bonding motifs.
  • Mass Spectrometry : High-resolution MS for molecular formula validation (e.g., C6_6H8_8N2_2O2_2) and fragmentation patterns.
  • Elemental Analysis : To verify stoichiometry .

Q. How do solvent effects influence its spectroscopic properties?

Solvent polarity impacts UV-Vis absorption maxima and IR vibrational frequencies. For example, polar aprotic solvents (e.g., DMSO) may stabilize charge-transfer transitions, while nonpolar solvents enhance π-π* transitions. DFT calculations paired with experimental UV-Vis/IR spectra can model solvatochromic shifts, aiding in drug formulation studies .

Advanced Research Questions

Q. What computational strategies are used to predict its pharmacokinetic and toxicity profiles?

In silico ADMET screening evaluates:

  • Lipophilicity (LogP) : Predicts membrane permeability.
  • CYP450 interactions : Assesses metabolic stability.
  • Toxicity endpoints : Mutagenicity (Ames test models) and cardiotoxicity (hERG channel binding).
    Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with biological targets, such as enzymes or receptors linked to antimicrobial activity .

Q. How can thermal stability be assessed for safe handling and storage?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine decomposition temperatures and exothermic/endothermic transitions. For example, oxadiazole derivatives often exhibit stability up to 200°C, with degradation pathways analyzed via evolved gas spectroscopy (EGA) .

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological discrepancies (e.g., solvent choice, catalyst loading) require systematic replication studies. For instance, microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) may improve yields compared to traditional reflux methods. Cross-validation using multiple spectroscopic techniques (e.g., 1^1H NMR vs. X-ray) ensures data consistency .

Q. What strategies guide the design of derivatives with enhanced biological activity?

Structure-Activity Relationship (SAR) studies focus on:

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance electrophilicity.
  • Bioisosteric replacement : Swapping oxadiazole with thiadiazole to improve metabolic stability.
  • Fluorescent tagging : For tracking cellular uptake (e.g., fluorescein-conjugated derivatives) .

Q. How can synthetic routes be optimized for scalability and green chemistry principles?

Microwave-assisted one-pot reactions reduce reaction times (from hours to minutes) and solvent waste. Catalytic systems (e.g., nano-catalysts) improve atom economy. Life Cycle Assessment (LCA) metrics evaluate environmental impact, prioritizing renewable solvents (e.g., ethanol over DCM) .

Q. Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHRMS140.14 g/mol
Melting PointDSC120–125°C (decomposition)
Dihedral Angle (X-ray)Crystallography80.2° between oxadiazole and aryl
LogP (Predicted)In silico (ADMET Lab)1.98 ± 0.3

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • Biological activity data should be cross-referenced with in vitro assays (e.g., MIC for antimicrobial studies).
  • Contradictions in spectral data require validation via orthogonal techniques (e.g., X-ray vs. NOESY NMR).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one
Reactant of Route 2
5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one

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